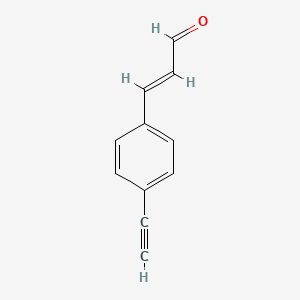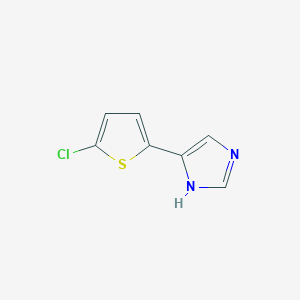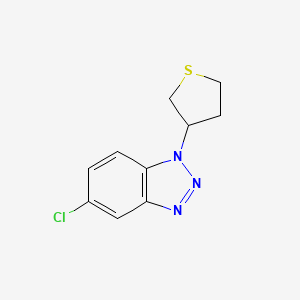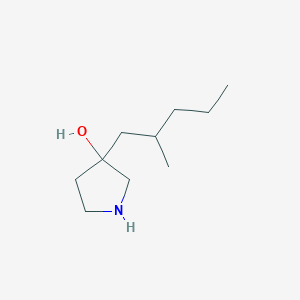
(3-chloro-1-benzothiophen-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiophene core substituted with a chloro group and a carbonyl group, along with a tetrahydroisoquinoline moiety substituted with methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This can be achieved by chlorination of benzothiophene followed by acylation.
Coupling with tetrahydroisoquinoline: The carbonyl chloride is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the chloro group.
科学研究应用
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is studied. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
相似化合物的比较
Similar Compounds
3-chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another precursor used in the synthesis.
Other benzothiophene derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C20H18ClNO3S |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
(3-chloro-1-benzothiophen-2-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C20H18ClNO3S/c1-24-15-9-12-7-8-22(11-13(12)10-16(15)25-2)20(23)19-18(21)14-5-3-4-6-17(14)26-19/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI 键 |
QPNSVSCTJKJOLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C4=CC=CC=C4S3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)


![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
